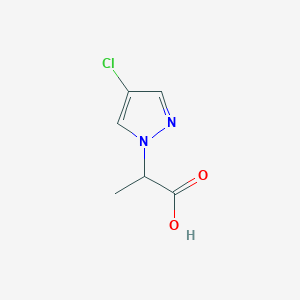

2-(4-chloro-1H-pyrazol-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNFOIQEOSAJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424510 | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780208 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51363-82-7 | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling the Molecular Profile of a Promising Scaffold

In the landscape of modern drug discovery, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is not merely a preliminary step but a cornerstone of a successful development campaign. These intrinsic molecular attributes govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, a molecule of significant interest due to its substituted pyrazole core—a scaffold prevalent in a wide array of pharmacologically active agents.[1][2][3] Understanding these properties is paramount for predicting its biopharmaceutical behavior and for formulating it into a safe and efficacious therapeutic agent.

This document is structured to provide not just the data, but also the scientific rationale behind the experimental determination of these properties, offering field-proven insights for researchers in the pharmaceutical sciences.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical state. These parameters are critical for everything from accurate documentation to the design of initial handling and formulation strategies.

Molecular Identity

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₆H₇ClN₂O₂[4]

-

Molecular Weight: 174.58 g/mol [4]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Physical State and Appearance

Thermodynamic Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a molecule's purity and the strength of its intermolecular forces. For a drug candidate, these values influence manufacturing processes, stability, and some formulation approaches.

While experimentally determined melting and boiling points for this compound are not available in the reviewed literature, we can infer estimations based on the closely related compound, 4-chloropyrazole.

The addition of a propanoic acid group to the pyrazole nitrogen will introduce hydrogen bonding capabilities through the carboxylic acid moiety and increase the overall molecular weight. Both of these factors are expected to significantly increase the melting and boiling points compared to 4-chloropyrazole. The presence of the carboxylic acid group allows for the formation of strong hydrogen-bonded dimers, which require more energy to break apart, leading to a higher melting point.

Table 1: Summary of Core Physicochemical Properties

| Property | Value/Information | Source/Rationale |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 51363-82-7 | PubChem, Sigma-Aldrich[4] |

| Molecular Formula | C₆H₇ClN₂O₂ | PubChem, Sigma-Aldrich[4] |

| Molecular Weight | 174.58 g/mol | PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Estimated to be significantly higher than 75-79 °C | Inferred from 4-chloropyrazole data[6] |

| Boiling Point | Estimated to be higher than 220 °C | Inferred from 4-chloropyrazole data[6][7] |

| Solubility (pH 7.4) | 20.3 µg/mL | PubChem (Experimental)[4] |

| pKa (Carboxylic Acid) | Estimated in the range of 3-5 | Based on typical carboxylic acid pKa values |

Ionization Constant (pKa): A Predictor of In Vivo Behavior

The pKa of a molecule is a critical parameter that dictates its ionization state at different physiological pH values, which in turn governs its solubility, permeability across biological membranes, and interaction with its target. As this compound possesses a carboxylic acid group, it will act as an acid.

While an experimentally determined pKa for this specific molecule is not available, the pKa of the propanoic acid moiety is expected to be in the typical range for carboxylic acids, generally between 3 and 5. The electron-withdrawing nature of the 4-chloropyrazole ring may slightly increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid.

Significance in Drug Development

-

Absorption: The ionization state of a drug in the gastrointestinal tract is a key determinant of its absorption. In the acidic environment of the stomach, the carboxylic acid will be largely protonated and neutral, favoring absorption. In the more neutral to alkaline environment of the intestines, it will be deprotonated and charged, which can decrease passive diffusion.

-

Solubility: The deprotonated, ionized form of the molecule is generally more water-soluble.

-

Target Binding: The charge state of the molecule can be critical for its interaction with the binding site of its biological target.

Experimental Protocol: Potentiometric Titration for pKa Determination

The most common and reliable method for determining the pKa of a small molecule is potentiometric titration.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Caption: Workflow for pKa determination by potentiometric titration.

Solubility: A Gatekeeper for Bioavailability

Solubility is a critical physicochemical property that significantly impacts the bioavailability of an orally administered drug. Poor aqueous solubility is a major hurdle in drug development.

An experimental solubility value for this compound has been reported as 20.3 µg/mL at pH 7.4 .[4] This value suggests that the compound has low aqueous solubility.

Factors Influencing Solubility

-

pH: As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. At pH values below its pKa, it will be in its less soluble, neutral form. At pH values above its pKa, it will be in its more soluble, ionized (carboxylate) form.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid form will impact its solubility.

-

Solvent: The compound is expected to have higher solubility in organic solvents compared to water.

Experimental Protocol: Kinetic Solubility Assay

A common high-throughput method for assessing the aqueous solubility of a compound is the kinetic solubility assay.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

-

Dilution: A small aliquot of the stock solution is added to an aqueous buffer at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: The solution is shaken for a defined period (e.g., 24 hours) to allow for equilibration.

-

Separation: Any precipitated compound is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

Caption: Workflow for kinetic solubility determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. For this compound, a combination of NMR, IR, and Mass Spectrometry would provide a comprehensive structural elucidation. While specific spectra for this compound are not publicly available, typical spectral features for pyrazole derivatives are well-documented.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include:

-

A doublet for the methyl protons of the propanoic acid group.

-

A quartet for the methine proton of the propanoic acid group.

-

Singlets for the two protons on the pyrazole ring.

-

A broad singlet for the carboxylic acid proton, which may be solvent-dependent.

-

-

¹³C NMR: Expected signals would include:

-

A signal for the methyl carbon.

-

A signal for the methine carbon.

-

Signals for the carbons of the pyrazole ring.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy

Key characteristic absorption bands would include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-H stretching and bending vibrations.

-

C=C and C=N stretching vibrations from the pyrazole ring.

-

A C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass would be consistent with the molecular formula C₆H₇ClN₂O₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum.

Conclusion: A Roadmap for Further Development

The physicochemical properties of this compound paint a picture of a molecule with low aqueous solubility and a pH-dependent ionization profile. These are critical considerations for its progression as a drug candidate. The provided experimental protocols offer a robust framework for the in-house determination and verification of these key parameters. A thorough understanding of this molecule's physicochemical profile will empower researchers to make informed decisions regarding formulation strategies, preclinical study design, and ultimately, to unlock its full therapeutic potential.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- 4-Chloropyrazole. ChemicalBook.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).

- 4-Chloropyrazole. Chem-Impex.

- alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630. PubChem.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- Structure and spectral data of pyrazole derivatives. ResearchGate.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. (2024-11-22).

- 4-Chloropyrazole | 15878-00-9. ChemicalBook. (2025-07-24).

- 4-chloro-1-methyl-1H-pyrazole | C4H5ClN2 | CID 13844024. PubChem.

- 4-Chloro-1H-pyrazole AldrichCPR. Sigma-Aldrich.

- Supplementary Information. The Royal Society of Chemistry.

- Benzoic acid, 2-(4-chloro-1H-pyrazol-1-yl)-6-hydroxy- - Optional[FTIR] - Spectrum. SpectraBase.

- This compound | C6H7ClN2O2 | CID 6485374. PubChem.

- 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid. PubChem.

- This compound. Sigma-Aldrich.

- This compound. PubChemLite.

- Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed. (2009-10-01).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- This compound. CHIRALEN.

- 2102675-42-1|(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl). BLDpharm.

- 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R). PubChem.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. (2022-09-29).

- 2-Chloro-4-(1-((2S)-2-(5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamido)propyl). Pharmaffiliates.

- Pyrazole | C3H4N2 | CID 1048. PubChem - NIH.

- Ch13 - Sample IR spectra. University of Calgary.

- Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.

- 3-(4-Chloro-1H-pyrazol-1-yl)propanoic acid. Matrix Scientific.

- 3-(4-chloro-1h-pyrazol-1-yl)propanoic acid. PubChemLite.

- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide Ruxolitinib Impurity | ChemScene. ChemScene.

- US10214537, Example 79 | C26H28ClN7O3 | CID 130363553. PubChem. (2025-12-27).

- 1429417-98-0 | 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid. Moldb.

- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide. Pharmaffiliates.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. This compound | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chiralen.com [chiralen.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Chloropyrazole CAS#: 15878-00-9 [m.chemicalbook.com]

- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid, a substituted heterocyclic carboxylic acid. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a logical and self-validating pathway to confirm the molecular structure of this compound. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of small molecule therapeutics, emphasizing the causality behind experimental choices and the synergy between different analytical techniques.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that feature extensively in medicinal chemistry due to their diverse pharmacological activities. The introduction of a propanoic acid moiety and a chlorine atom to the pyrazole scaffold, as in this compound, can significantly influence the molecule's physicochemical properties and biological interactions. Therefore, unambiguous confirmation of its chemical structure is a critical prerequisite for any further investigation into its therapeutic potential. This guide will walk through a systematic approach to elucidating the structure of this molecule, from initial mass determination to the fine details of atomic connectivity and spatial relationships.

Initial Assessment: Mass Spectrometry and Elemental Analysis

The first step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, from which the elemental composition can be deduced.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, and it will be used in both positive and negative ion modes.

-

Analysis: The sample is introduced into a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

Data Presentation: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | 175.0274 | 175.0271 |

| [M-H]- | 173.0123 | 173.0120 |

| [M+Na]+ | 197.0094 | 197.0090 |

The observed m/z values are in close agreement with the calculated values for the molecular formula C6H7ClN2O2. The presence of a chlorine atom is further suggested by the isotopic pattern of the molecular ion peak in the low-resolution mass spectrum, which would show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

A key fragmentation pathway for carboxylic acids in mass spectrometry is the loss of the carboxyl group (-COOH), and for pyrazole derivatives, fragmentation of the heterocyclic ring is common.[1][2] The acylium ion formed by the cleavage of the C-C bond between the chiral carbon and the carboxyl group is also a common fragment.[3]

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: The IR spectrum is recorded over the range of 4000-400 cm-1.

Data Presentation: Infrared Spectroscopy Data

| Wavenumber (cm-1) | Intensity | Assignment |

| 2900-3200 | Broad | O-H stretch of the carboxylic acid |

| 1710 | Strong | C=O stretch of the carboxylic acid |

| 1550 | Medium | C=N stretch of the pyrazole ring[4] |

| 1480 | Medium | C=C stretch of the pyrazole ring |

| 1100 | Medium | C-N stretch |

| 780 | Strong | C-Cl stretch |

The broad absorption in the 2900-3200 cm-1 region is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid. The strong peak at 1710 cm-1 confirms the presence of a carbonyl group, and the various peaks in the fingerprint region are consistent with a substituted pyrazole ring and a C-Cl bond.[5][6]

Elucidating the Carbon-Hydrogen Framework: 1D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the types of carbon atoms present.

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Analysis: 1H and 13C{1H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

1H NMR Spectroscopy

The 1H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration).

Data Presentation: 1H NMR Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.5 | br s | 1H | - | COOH |

| 7.55 | s | 1H | - | H-3 |

| 7.50 | s | 1H | - | H-5 |

| 4.85 | q | 1H | 7.2 | CH |

| 1.80 | d | 3H | 7.2 | CH3 |

-

The broad singlet at 10.5 ppm is characteristic of a carboxylic acid proton.

-

The two singlets at 7.55 and 7.50 ppm are indicative of protons on the pyrazole ring. The absence of coupling between them suggests they are not on adjacent carbons.

-

The quartet at 4.85 ppm and the doublet at 1.80 ppm are characteristic of an ethyl fragment where a CH group is coupled to a CH3 group. The downfield chemical shift of the CH quartet suggests it is attached to an electronegative atom, in this case, the nitrogen of the pyrazole ring.

13C NMR and DEPT Spectroscopy

The 13C NMR spectrum shows the number of chemically non-equivalent carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH2, and CH3 groups.

Data Presentation: 13C NMR and DEPT Data (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 175.0 | absent | C=O |

| 139.0 | positive | C-5 |

| 130.0 | positive | C-3 |

| 108.0 | absent | C-4 |

| 55.0 | positive | CH |

| 18.0 | positive | CH3 |

-

The signal at 175.0 ppm is in the typical range for a carboxylic acid carbonyl carbon.[7]

-

The signals at 139.0 and 130.0 ppm are assigned to the CH carbons of the pyrazole ring.

-

The signal at 108.0 ppm is assigned to the C-4 carbon of the pyrazole ring, which is substituted with a chlorine atom, causing a downfield shift.

-

The signals at 55.0 and 18.0 ppm correspond to the methine (CH) and methyl (CH3) carbons of the propanoic acid side chain, respectively.

Confirming Connectivity: 2D NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously establishing the connectivity between atoms in a molecule.

Experimental Workflow: 2D NMR

Caption: Workflow for structure elucidation using 2D NMR.

COSY (Correlation Spectroscopy)

The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.

-

A cross-peak is observed between the quartet at 4.85 ppm (CH) and the doublet at 1.80 ppm (CH3), confirming the presence of the 2-propanoic acid side chain.

-

No other correlations are observed, which is consistent with the isolated nature of the pyrazole ring protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations).

Data Presentation: HSQC Correlations

| 1H Shift (ppm) | 13C Shift (ppm) | Assignment |

| 7.55 | 130.0 | H-3 / C-3 |

| 7.50 | 139.0 | H-5 / C-5 |

| 4.85 | 55.0 | CH |

| 1.80 | 18.0 | CH3 |

These correlations confirm the assignments made from the 1D NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbon atoms over two or three bonds. This experiment is crucial for connecting the different fragments of the molecule.

Key HMBC Correlations

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. compoundchem.com [compoundchem.com]

Spectroscopic Characterization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide

Introduction

2-(4-chloro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[1][2][3] The precise structural elucidation of this compound is fundamental for understanding its chemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This guide is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific principles and methodologies for their acquisition and interpretation. The protocols and analyses presented herein are grounded in established spectroscopic principles and data from related pyrazole derivatives.[4][5]

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C6H7ClN2O2, Molecular Weight: 174.58 g/mol ) consists of a 4-chloropyrazole ring N-substituted at the 1-position with a propanoic acid moiety.[6] This structure presents several key features that will manifest in its spectroscopic signatures:

-

Aromatic Pyrazole Ring: The heterocyclic ring contains distinct protons and carbons that will give rise to characteristic signals in NMR spectroscopy.

-

Chiral Center: The alpha-carbon of the propanoic acid group is a chiral center, which may lead to diastereotopic effects if the molecule is in a chiral environment.

-

Carboxylic Acid Group: This functional group has highly characteristic absorptions in IR spectroscopy and will influence the fragmentation pattern in mass spectrometry.

-

Chlorine Atom: The presence of chlorine will be evident in the mass spectrum due to its isotopic distribution.

Below is a DOT language script to generate a diagram of the molecular structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for this compound. These predictions are based on the analysis of similar pyrazole-containing compounds and standard chemical shift tables.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (pyrazole) | ~7.6 | Singlet (s) | 1H |

| H-5 (pyrazole) | ~7.8 | Singlet (s) | 1H |

| CH (propanoic acid) | ~4.8 | Quartet (q) | 1H |

| CH₃ (propanoic acid) | ~1.7 | Doublet (d) | 3H |

| COOH | >10 | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are presented below, offering insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~138 |

| C-4 (pyrazole) | ~106 |

| C-5 (pyrazole) | ~129 |

| CH (propanoic acid) | ~55 |

| CH₃ (propanoic acid) | ~18 |

| COOH | ~175 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the carboxylic acid proton.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[4]

-

-

¹³C NMR:

-

Acquire the spectrum on the same instrument.

-

Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[4]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the coupling patterns (multiplicity) to deduce the connectivity of the protons.

-

The following DOT script visualizes the general workflow for NMR analysis.

Caption: Predicted mass spectral fragmentation of the target molecule.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.

-

-

Ionization:

-

Electrospray ionization (ESI) is a common and suitable technique for this type of molecule, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

-

Mass Analysis:

-

Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of one chlorine atom.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

-

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By understanding the predicted spectral data and employing rigorous experimental protocols, researchers can confidently confirm the structure and purity of this and related compounds, which is a critical step in the advancement of chemical and pharmaceutical research.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

-

Propanoic acid, 2-chloro-. NIST WebBook. Available at: [Link]

-

Propanoic acid. NIST WebBook. Available at: [Link]

-

Sample IR spectra. University of Calgary. Available at: [Link]

-

(PDF) Infrared spectral studies of propanoic acid in various solvents. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible results. The journey of a molecule from a lab curiosity to a viable active pharmaceutical ingredient (API) is paved with meticulous physicochemical characterization. Among the most critical of these properties is solubility. It is a gatekeeper parameter, dictating everything from bioavailability and therapeutic efficacy to the feasibility of formulation and purification. This guide is crafted for researchers, chemists, and drug development professionals who require a robust and scientifically grounded understanding of this compound. We will move beyond mere data points to explore the underlying principles, establish rigorous experimental frameworks, and interpret the results to guide critical development decisions.

Molecular Profile and Structural Considerations

To understand the solubility of this compound, we must first dissect its molecular architecture. The structure combines features that suggest a nuanced solubility profile, influenced by both polar and non-polar characteristics.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 2-(4-chloropyrazol-1-yl)propanoic acid | [1] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.58 g/mol | [1] |

| CAS Number | 51363-82-7 | [1][2] |

| Physical Form | Solid | [2] |

Structural Analysis and Solubility Prediction:

-

Carboxylic Acid Group (-COOH): This is the dominant polar feature of the molecule. It is a hydrogen bond donor and acceptor, suggesting favorable interactions with polar protic solvents like water, alcohols, and other carboxylic acids.[3][4] Crucially, this group is ionizable. At a pH above its pKa, it will deprotonate to form a highly polar carboxylate anion (-COO⁻), which dramatically increases its aqueous solubility.[5][6] Conversely, in acidic conditions (pH < pKa), it will remain in its less soluble, neutral form.

-

4-chloro-1H-pyrazole Ring: This heterocyclic system contributes to the molecule's polarity and can act as a hydrogen bond acceptor via its nitrogen atoms. However, the presence of the chlorine atom and the overall aromatic system introduces a degree of lipophilicity (fat-solubility), which will favor interactions with less polar organic solvents.

This duality—an ionizable polar head and a moderately lipophilic heterocyclic body—predicts that the compound's solubility will be highly dependent on the specific solvent system, particularly the pH of aqueous media.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

In drug discovery and development, solubility is discussed in two contexts: thermodynamic and kinetic.[6][7]

-

Thermodynamic Solubility: This is the true, equilibrium concentration of a solute in a solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid state of the compound.[7] It is the gold standard for physicochemical characterization and is essential for developing stable formulations. The most reliable method for its determination is the Saturation Shake-Flask method.[5][8]

-

Kinetic Solubility: This is often a measure of how much of a compound, typically dissolved in a strong organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.[6][7] While useful for high-throughput screening in early discovery, this value represents a supersaturated, metastable state and is generally higher than the thermodynamic solubility.

For the rigorous characterization required for drug development, this guide will focus on determining thermodynamic solubility.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The Shake-Flask method is the universally recommended and most reliable technique for measuring equilibrium solubility.[5][8] Its trustworthiness stems from allowing the system to reach a true energetic minimum, providing a stable and reproducible data point.

Protocol: Step-by-Step Determination of Aqueous Solubility

-

Preparation of Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[7]

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., a glass vial). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that saturation was achieved.[5]

-

Equilibration: Place the sealed vials in a temperature-controlled agitator (e.g., an orbital shaker or rotator) set to 37 ± 1 °C.[8] Agitate the samples for a sufficient duration to ensure equilibrium is reached. For poorly soluble compounds, this may extend beyond 24 hours, with time points at 24, 48, and 72 hours recommended until sequential measurements show no significant change.[8]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration. High-speed centrifugation followed by filtration of the supernatant through a 0.45 µm filter is the standard procedure.[7][8]

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][9]

-

pH Verification: Measure the pH of the final saturated solution to confirm that the buffering capacity was maintained and not altered by the dissolved acidic compound.[5]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow of the Saturation Shake-Flask Method.

Solubility Profile and Solvent Selection

A comprehensive solubility profile is essential for guiding formulation and crystallization efforts. Based on the compound's structure, a range of solvents should be tested.

Known Aqueous Solubility Data:

| Solvent/Medium | Temperature | Solubility | Source |

| Aqueous Buffer (pH 7.4) | Not Specified | 20.3 µg/mL | [1] |

This single data point at physiological pH indicates that the compound is poorly soluble in its ionized form, a critical finding for oral drug development.

Recommended Solvents for Broader Characterization:

The following table provides a logical starting point for a comprehensive solubility screen, categorized by solvent class. The rationale is to probe the compound's interactions with solvents of varying polarity, proticity, and hydrogen bonding capability.

| Class | Solvent | Rationale for Selection | Expected Solubility |

| Polar Protic | Water | Baseline for aqueous solubility. | Low |

| Methanol / Ethanol | Can H-bond with the -COOH group and interact with the pyrazole ring.[3] | Moderate to High | |

| Acetic Acid | "Like dissolves like"; acid-acid interactions should be favorable. | High | |

| Polar Aprotic | DMSO / DMF | Strong, versatile organic solvents capable of dissolving a wide range of compounds.[6] | High |

| Acetone / Acetonitrile | Common lab solvents with moderate polarity; good for crystallization studies.[10] | Moderate | |

| Non-Polar | Toluene | May interact with the aromatic pyrazole ring. | Low |

| Hexane / Cyclohexane | Unlikely to be effective, but important for defining the lower limit of solubility. | Very Low | |

| Aqueous Basic | 5% NaHCO₃ (aq) | Will deprotonate the carboxylic acid to form a soluble sodium salt.[10] | High |

| 5% NaOH (aq) | Strong base will ensure complete deprotonation and salt formation.[10] | High |

Interpretation and Application of Solubility Data

The data gathered from these experiments are not merely numbers; they are actionable insights that drive the development process.

Implications for Drug Development:

-

Low Aqueous Solubility: The known poor solubility at pH 7.4 (20.3 µg/mL) is a significant challenge for oral bioavailability.[1] This necessitates strategies such as salt formation (by reacting with a base), co-solvent formulations, or advanced techniques like amorphous solid dispersions to enhance dissolution.[6][9]

-

pH-Dependent Solubility: The expected increase in solubility in basic solutions (NaHCO₃, NaOH) confirms the acidic nature of the compound and provides the primary strategy for creating aqueous formulations for in vitro assays or parenteral administration.

-

Crystallization and Purification: The ideal solvent for crystallization is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[3][10] Solvents like ethanol, methanol, or acetone, where moderate solubility is predicted, are excellent candidates for screening crystallization conditions. A solvent mixture, such as ethanol/water or acetone/hexane, may be required to achieve optimal crystal growth.

Decision Pathway Based on Solubility Results

Caption: Decision-making based on solubility outcomes.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its ionizable carboxylic acid group and its moderately lipophilic chloro-pyrazole core. A systematic investigation using the gold-standard shake-flask method across a range of pH values and organic solvents is not merely an academic exercise but a prerequisite for any successful development campaign. The data reveal a compound with poor aqueous solubility at physiological pH, immediately highlighting the need for formulation-based enhancement strategies. By understanding the "why" behind its behavior in different solvents, researchers can intelligently design formulations, develop robust purification processes, and ultimately unlock the full therapeutic potential of this molecule.

References

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- This compound | C6H7ClN2O2 | CID 6485374. PubChem.

- This compound. Sigma-Aldrich.

- How to choose a solvent for crystallization of an organic compound. Quora.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.

- Annex 4. World Health Organization (WHO).

- 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. Benchchem.

- What are some chemical properties of propionic acid?. Quora.

Sources

- 1. This compound | C6H7ClN2O2 | CID 6485374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51363-82-7 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. who.int [who.int]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. quora.com [quora.com]

The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity, Mechanisms, and Experimental Validation of Pyrazole Derivatives

Executive Summary

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage with a wide array of biological targets have cemented its role in the development of groundbreaking therapeutics.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives. We will delve into the core mechanisms of action underlying their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties, supported by field-proven experimental protocols and structure-activity relationship (SAR) insights. This document moves beyond a simple listing of facts to explain the causality behind experimental design and the molecular logic that makes the pyrazole nucleus a cornerstone of modern pharmacology.

Introduction: The Enduring Legacy of the Pyrazole Core

First synthesized in the 1880s, the pyrazole ring is a foundational structure in a multitude of bioactive compounds.[5][6] Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic parameters. This adaptability is evidenced by the significant number of pyrazole-containing drugs that have achieved regulatory approval and commercial success, including the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors for oncology.[6][7] The metabolic stability of the pyrazole ring further enhances its appeal as a central framework in drug design.[7] This guide aims to synthesize the vast body of research on pyrazole derivatives, providing an authoritative resource on their mechanisms, validation, and therapeutic potential.

Anti-inflammatory Activity: The Paradigm of Selective Enzyme Inhibition

The most prominent success story of pyrazole pharmacology is in the field of anti-inflammatory medicine. This activity is primarily rooted in the targeted inhibition of specific enzymes within the inflammatory cascade.

Core Mechanism: Selective COX-2 Inhibition

Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[8][9] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[10][11]

The genius of pyrazole-based anti-inflammatory drugs like Celecoxib lies in their selectivity. Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effect but also to gastrointestinal side effects.[10][12] Diaryl-substituted pyrazoles, such as Celecoxib, possess a characteristic side chain (e.g., a sulfonamide group) that binds to a specific hydrophilic pocket present in the active site of COX-2 but not COX-1.[10][13] This structural difference allows for potent and selective inhibition of COX-2, thereby reducing inflammation while minimizing the risk of gastric complications.[11] Beyond COX inhibition, some pyrazole derivatives also exert anti-inflammatory effects by modulating cytokines (e.g., TNF-α, IL-6) and inhibiting lipoxygenase (LOX).[12]

Caption: Selective inhibition of COX-2 by pyrazole derivatives in the arachidonic acid cascade.

Quantitative Data: COX Inhibition Profile

The potency and selectivity of pyrazole derivatives are quantified by their half-maximal inhibitory concentration (IC₅₀) values against COX-1 and COX-2. A high selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is a hallmark of a promising drug candidate.

| Compound Class/Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | ~4.5 - 15 | ~0.02 - 0.04 | >100 | [10][12] |

| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [12] |

| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | Dual Inhibitor | [12] |

| Ibuprofen (Non-selective) | ~13 | ~35 | ~0.37 | [12] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is the canonical in vivo model for evaluating acute anti-inflammatory activity. Its self-validating nature comes from the inclusion of positive and negative controls, allowing for a clear, quantitative assessment of a compound's efficacy.

Objective: To assess the ability of a test pyrazole derivative to reduce acute inflammation in a rodent model.

Methodology:

-

Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).

-

Grouping: Animals are randomly divided into groups (n=6):

-

Dosing: The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour post-dosing, 0.1 mL of 1% w/v carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Causality Insight: Carrageenan is used because it induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 1 hour) is mediated primarily by prostaglandins, making it an ideal model for testing COX inhibitors.

-

-

Measurement: Paw volume is measured immediately before the carrageenan injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Data Analysis:

-

The increase in paw volume (edema) is calculated as the difference between the volume at time 't' and time '0'.

-

The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

-

-

Trustworthiness Check: A statistically significant reduction in paw edema in the standard group validates the assay's sensitivity. The test compound's efficacy is judged by its ability to produce a dose-dependent, statistically significant reduction in edema compared to the control group.[14]

Anticancer Activity: A Symphony of Multi-Target Engagement

The pyrazole scaffold is a prolific source of anticancer agents, owing to its ability to interact with a multitude of targets crucial for cancer cell proliferation, survival, and migration.[16][17]

Mechanistic Diversity

Unlike the focused COX-2 inhibition in inflammation, the anticancer effects of pyrazoles are mechanistically diverse.[16]

-

Kinase Inhibition: This is the most significant mechanism. Pyrazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), and kinases in the PI3K/AKT pathway.[1][18][19][20] Their ability to fit into the ATP-binding pocket of these enzymes is a key driver of their activity.

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics.[16][21] This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis, a mechanism shared with classic chemotherapy agents like vinca alkaloids.

-

DNA Interaction: Certain polysubstituted pyrazoles have shown the ability to bind to the minor groove of DNA, interfering with replication and transcription processes and exhibiting cytotoxic effects.[16]

-

Apoptosis Induction: Regardless of the primary target, a common downstream effect of many anticancer pyrazoles is the induction of programmed cell death (apoptosis), often associated with the activation of caspases and changes in cell cycle regulation.[9]

Caption: Multi-target anticancer mechanisms of pyrazole derivatives.

Quantitative Data: Cytotoxicity and Kinase Inhibition

The anticancer potential is initially screened via cytotoxicity assays (IC₅₀ values against cancer cell lines) and then confirmed with specific enzyme inhibition assays.

| Compound/Derivative | Target/Cell Line | IC₅₀ Value | Reference |

| Polysubstituted Pyrazole (59) | HepG2 (Liver Cancer) | 2 µM | [16] |

| Pyrazole-Naphthalene Analog (10) | MCF7 (Breast Cancer) | 0.83 µM | [16][21] |

| Pyrazole Derivative (42) | WM 266.4 (Melanoma) | 0.12 µM | [21] |

| Pyrazole Derivative (44) | BCR-Abl Kinase | 14.2 nM | [21] |

| Afuresertib Analog (2) | Akt1 Kinase | 1.3 nM | [1] |

| Frag-1 (9) | Aurora B Kinase | 116 nM | [1] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration at which a pyrazole derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

-

Cell Culture: Cancer cells (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a density of ~5,000-10,000 cells per well. The plate is incubated for 24 hours to allow for cell attachment.

-

Treatment: A stock solution of the test pyrazole is serially diluted. The old media is removed from the wells and 100 µL of fresh media containing various concentrations of the test compound is added. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The plate is incubated for a further 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Causality Insight: The assay's principle rests on the ability of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

-

-

Solubilization: The media is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

A dose-response curve is plotted (Concentration vs. % Viability), and the IC₅₀ value is determined using non-linear regression analysis.

-

-

Trustworthiness Check: A consistent dose-response curve and a valid IC₅₀ for the positive control ensure the reliability of the results.

Antimicrobial Activity: A Scaffold for Combating Resistance

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[22] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.[23][24]

Mechanistic Insight & Structure-Activity Relationship

The mechanisms of antimicrobial action are varied and can include the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, and interference with biofilm formation.[25] The broad-spectrum activity of many pyrazole derivatives makes them attractive candidates for further development.[22] For instance, Naphthyl-substituted pyrazole-hydrazones have been shown to be effective against S. aureus and A. baumannii biofilms by disrupting the cell wall.[25] The inclusion of specific functional groups, such as thiazolidinone or imidazo-pyridine moieties, can enhance broad-spectrum activity.[25]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound Class/Example | Organism | MIC (µg/mL) | Reference |

| Hydrazone 21a | S. aureus (Gram +) | 62.5 - 125 | [22] |

| Hydrazone 21a | C. albicans (Fungus) | 2.9 - 7.8 | [22] |

| Naphthyl-pyrazole Hydrazone (6) | S. aureus, A. baumannii | 0.78 - 1.56 | [25] |

| Aminoguanidine-pyrazole (12) | S. aureus, E. coli | 1 - 8 | [25] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard, quantitative method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a specific microorganism.

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Methodology:

-

Preparation: A 96-well microtiter plate is used. 50 µL of sterile Mueller-Hinton Broth (MHB) is added to wells 2 through 12.

-

Compound Dilution: 100 µL of the test pyrazole (at a starting concentration, e.g., 512 µg/mL) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this two-fold serial dilution is continued down to well 10. 50 µL is discarded from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: 50 µL of the standardized bacterial inoculum is added to wells 1 through 11.

-

Incubation: The plate is covered and incubated at 37°C for 18-24 hours.

-

Reading: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Trustworthiness Check: The sterility control must be clear, and the growth control must be turbid. The MIC of a standard antibiotic tested in parallel should fall within its known acceptable range.

Anticonvulsant Activity: Modulating Neuronal Excitability

Pyrazole derivatives have also shown significant promise as anticonvulsant agents for the treatment of neurological disorders like epilepsy.[26][27]

Mechanistic Insight

The anticonvulsant properties of pyrazoles are believed to stem from their ability to modulate neuronal excitability. While mechanisms can be diverse, they often involve interaction with ion channels or neurotransmitter systems.[28] Some pyrazoles also act as inhibitors of monoamine oxidase (MAO), an enzyme that degrades neurotransmitters, which can contribute to their neuropharmacological effects.[29]

Experimental Protocol: Maximal Electroshock (MES) and scPTZ Seizure Tests

These two in vivo models are the primary screening tools used to identify compounds with potential antiepileptic activity. They are complementary, as they represent different types of seizures.

Objective: To evaluate the ability of a pyrazole derivative to protect against induced seizures in rodents.

Methodology:

-

Animal Preparation & Grouping: As described in the anti-inflammatory protocol, mice or rats are grouped into control, standard (e.g., Phenytoin for MES, Valproic acid for scPTZ), and test compound groups.[26][28]

-

Dosing: Compounds are administered, typically i.p., 30-60 minutes before seizure induction.

-

Seizure Induction:

-

Maximal Electroshock (MES) Test: An electrical stimulus (e.g., 50 mA for 0.2s) is delivered via corneal or ear-clip electrodes. This test models generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hind limb extension phase of the seizure.[26][27]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously. This test models myoclonic or absence seizures. The endpoint is the failure to observe clonic seizures for a period of at least 5 seconds within a 30-minute observation window.[26]

-

-

Observation & Analysis: Animals are observed for the presence or absence of the seizure endpoint. The percentage of animals protected from seizures in each group is calculated.

-

Trustworthiness Check: The standard drug must provide a high degree of protection, validating the model. A test compound is considered active if it provides statistically significant protection in a dose-dependent manner.

Conclusion and Future Perspectives

The pyrazole scaffold is unequivocally a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activity.[5][30] Its success stems from its synthetic tractability and its ability to be decorated with functional groups that precisely target key biological molecules. From the selective COX-2 inhibition of anti-inflammatory agents to the multi-pronged attack of anticancer kinase inhibitors and the promising activity of new antimicrobial and anticonvulsant leads, pyrazoles continue to provide solutions to complex therapeutic challenges.[1][4][31]

Future research will likely focus on several key areas:

-

Multi-Target Agents: Designing single pyrazole molecules that can hit multiple targets (e.g., dual COX-2/5-LOX inhibitors or multi-kinase inhibitors) to achieve synergistic effects and overcome drug resistance.[12]

-

Improving Selectivity: Further refining substitutions to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target effects.

-

New Therapeutic Frontiers: Exploring the utility of pyrazole derivatives in other disease areas, such as neurodegenerative disorders, metabolic diseases, and viral infections.[1][22]

The continued exploration of the chemical space around the pyrazole nucleus, guided by mechanistic insights and robust experimental validation, ensures that this privileged scaffold will remain a source of innovative medicines for years to come.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Celecoxib - Wikipedia. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]

-

"Review on Biological Activities of Pyrazole Derivatives" | Journal of Chemical Health Risks. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Link]

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PubMed - NIH. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Link]

-

Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis Online. [Link]

-

Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - Sci-Hub. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis Online. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]

-

Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. [Link]

-

The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents - PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. [Link]

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity.. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. tandfonline.com [tandfonline.com]

- 8. news-medical.net [news-medical.net]

- 9. ClinPGx [clinpgx.org]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 28. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. jchr.org [jchr.org]

- 31. researchgate.net [researchgate.net]

discovery and history of pyrazole-containing compounds

An In-depth Technical Guide to the Discovery and History of Pyrazole-Containing Compounds

Introduction: The Emergence of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its journey from a 19th-century chemical curiosity to a "privileged scaffold" integral to numerous FDA-approved drugs is a testament to its remarkable chemical versatility and broad pharmacological potential.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][3][4] The unique physicochemical characteristics of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of many drug candidates.[1][5]

This technical guide provides a comprehensive exploration of the . It traces the arc from the initial synthesis of the pyrazole ring to the rational design of blockbuster drugs, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of Pyrazole Chemistry

The Foundational Synthesis: Knorr's Breakthrough

The history of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, while attempting to synthesize a quinoline derivative, Knorr unexpectedly produced a pyrazolone compound, which he named Antipyrine.[6][7] This serendipitous discovery not only marked the beginning of pyrazolone chemistry but also yielded one of the world's first commercially successful synthetic drugs.[6][8] Shortly after, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole compound itself.[9][10]

Knorr's work led to the development of the eponymous Knorr pyrazole synthesis , a robust and foundational method that remains a staple in heterocyclic chemistry.[11][12] The reaction involves the cyclocondensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[12][13][14] The versatility of this reaction allows for the creation of a wide array of substituted pyrazoles by varying the components of the dicarbonyl compound and the hydrazine.[15]